(2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate
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Overview
Description
(2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C13H8Cl2FNO2 and a molecular weight of 300.11 It is known for its unique structural features, which include a fluorophenyl group and a dichloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloropyridine-3-carboxylic acid with (2-fluorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine ring.
Oxidation and Reduction: The fluorophenyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO) for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can modify the fluorophenyl group.
Scientific Research Applications
(2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and dichloropyridine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorophenyl)methyl 4,5-dichloropyridine-3-carboxylate
- (2-Fluorophenyl)methyl 5,6-dibromopyridine-3-carboxylate
- (2-Fluorophenyl)methyl 5,6-dichloropyridine-2-carboxylate
Uniqueness
(2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the specific positioning of the fluorophenyl and dichloropyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
727700-84-7 |
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Molecular Formula |
C13H8Cl2FNO2 |
Molecular Weight |
300.11 g/mol |
IUPAC Name |
(2-fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl2FNO2/c14-10-5-9(6-17-12(10)15)13(18)19-7-8-3-1-2-4-11(8)16/h1-6H,7H2 |
InChI Key |
ROHGXZDBIQHFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=C(N=C2)Cl)Cl)F |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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